In-Depth Technical Guide to PEG2-Ethyl Acetate for Drug Development Professionals
In-Depth Technical Guide to PEG2-Ethyl Acetate for Drug Development Professionals
An examination of the structure, synthesis, and application of PEG2-ethyl acetate in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
PEG2-ethyl acetate, chemically known as ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its primary application is as a short, hydrophilic polyethylene glycol (PEG) based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as modulating the physicochemical properties of the entire molecule. This guide provides a comprehensive overview of the structure, properties, and application of PEG2-ethyl acetate for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The chemical structure of PEG2-ethyl acetate is characterized by a diethylene glycol backbone with one terminus capped as an ethyl acetate group and the other retaining a free hydroxyl group. This structure provides a balance of hydrophilicity and reactivity for its role as a PROTAC linker.
| Identifier | Value |
| Chemical Name | ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate |
| Molecular Formula | C8H16O5 |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 154773-33-8 |
| SMILES | CCOC(=O)COCCOCCO |
Physicochemical Properties
The physicochemical properties of the linker are crucial for the overall drug-like characteristics of a PROTAC, including solubility and cell permeability. While specific experimental data for PEG2-ethyl acetate is not extensively published, the properties can be inferred from its structure and data on similar PEG-containing molecules. The ether oxygens in the PEG chain act as hydrogen bond acceptors, which can enhance aqueous solubility.
| Property | Value (Predicted/Typical for short PEG linkers) | Reference |
| cLogP | -0.9 | [1] |
| Topological Polar Surface Area (TPSA) | 65 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
Synthesis and Characterization
Synthesis Protocol
A plausible synthetic route to PEG2-ethyl acetate involves the esterification of diethylene glycol monoethyl ether with an appropriate acylating agent. A general procedure is outlined below:
Reaction: Esterification of 2-(2-hydroxyethoxy)ethanol with ethyl chloroacetate.
Materials:
-
2-(2-hydroxyethoxy)ethanol
-
Ethyl chloroacetate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
To a solution of 2-(2-hydroxyethoxy)ethanol in anhydrous THF at 0 °C, add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl chloroacetate dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure PEG2-ethyl acetate.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for PEG2-ethyl acetate are not readily available in public databases, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), the methylene groups of the PEG backbone, and the methylene group adjacent to the ester.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the PEG chain.
Mass Spectrometry (MS): The mass spectrum of PEG2-ethyl acetate would be expected to show a molecular ion peak corresponding to its molecular weight.
Application in PROTAC Synthesis
PEG2-ethyl acetate serves as a building block for constructing PROTACs. The terminal hydroxyl group can be functionalized for conjugation to either the target protein ligand or the E3 ligase ligand. The ethyl acetate moiety can be hydrolyzed to a carboxylic acid, providing another point of attachment.
Experimental Protocol: PROTAC Synthesis using a PEG2 Linker
This protocol outlines a general strategy for incorporating a PEG2 linker into a PROTAC, where one ligand has a carboxylic acid and the other has an amine.
Step 1: Functionalization of the PEG2 Linker (if necessary) The terminal hydroxyl group of PEG2-ethyl acetate can be converted to other functional groups, such as an azide or an alkyne for click chemistry, or a halide for nucleophilic substitution.
Step 2: Coupling to the First Ligand
-
Hydrolyze the ethyl acetate of PEG2-ethyl acetate to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).
-
Activate the resulting carboxylic acid using a peptide coupling reagent (e.g., HATU, HOBt) in an anhydrous aprotic solvent (e.g., DMF).
-
Add the amine-containing ligand (either the warhead or the E3 ligase ligand) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the resulting conjugate by preparative HPLC.
Step 3: Coupling to the Second Ligand
-
Take the product from Step 2, which now has a free hydroxyl group from the original PEG2 linker.
-
Activate this hydroxyl group (e.g., by converting it to a mesylate or tosylate) or use it in a Mitsunobu reaction with a nucleophilic second ligand.
-
Alternatively, if the second ligand has a carboxylic acid, an esterification reaction can be performed.
-
Purify the final PROTAC molecule using preparative HPLC.
Workflow and Signaling Pathway Visualization
The development and biological evaluation of a PROTAC follows a structured workflow. The ultimate goal is to induce the ubiquitination and degradation of a target protein.
Caption: A flowchart illustrating the key stages in the discovery and development of a PROTAC, from initial design to preclinical evaluation.
The signaling pathway initiated by a PROTAC involves hijacking the cell's ubiquitin-proteasome system.
Caption: A diagram illustrating the mechanism of action of a PROTAC, leading to the degradation of a target protein.
Conclusion
PEG2-ethyl acetate is a valuable chemical tool for the construction of PROTACs. Its short, hydrophilic nature can impart favorable physicochemical properties to the resulting degrader molecules. While detailed experimental data for this specific linker is emerging, the general principles of PEG linker utility in PROTAC design are well-established. The provided protocols and workflows serve as a guide for the rational design and synthesis of novel protein degraders incorporating this and similar linkers. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like PEG2-ethyl acetate will be paramount in developing the next generation of therapeutics.
